molecular formula C15H11FN2O B5339601 5-(3-fluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

5-(3-fluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B5339601
M. Wt: 254.26 g/mol
InChI Key: PTTNBHNLAMZTOQ-UHFFFAOYSA-N
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Description

5-(3-fluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluorobenzohydrazide with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-fluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It has been investigated as a potential drug candidate for various diseases.

    Materials Science: Due to its unique structural properties, the compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Agrochemicals: The compound has shown potential as a pesticide or herbicide due to its ability to inhibit specific biological pathways in pests or weeds.

Mechanism of Action

The mechanism of action of 5-(3-fluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to the inhibition of biological pathways involved in disease progression. The exact molecular targets and pathways can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-chlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
  • 5-(3-bromophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
  • 5-(3-methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Uniqueness

5-(3-fluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents.

Properties

IUPAC Name

5-(3-fluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O/c1-10-5-7-11(8-6-10)14-17-15(19-18-14)12-3-2-4-13(16)9-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTNBHNLAMZTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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